

difference between ferrous iodide and ferric iodide stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrous Iodide

Cat. No.: B1584420

[Get Quote](#)

An In-depth Technical Guide to the Stability of **Ferrous Iodide** vs. Ferric Iodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of iron iodides is of significant interest in catalysis and organic synthesis. A stark contrast exists between the two common oxidation states: **ferrous iodide** (FeI_2 , Iron(II)) is a relatively stable, isolable compound, whereas ferric iodide (FeI_3 , Iron(III)) is thermodynamically unstable and notoriously difficult to prepare and isolate.^[1] This guide provides a detailed examination of the chemical principles, thermodynamic data, and experimental considerations that underpin this profound difference in stability. The core of this instability lies in the spontaneous intramolecular redox reaction between the ferric cation (Fe^{3+}) and the iodide anion (I^-).^{[2][3][4]}

Ferrous Iodide (FeI_2): A Profile in Stability

Ferrous iodide is an inorganic compound that can be reliably synthesized and stored under appropriate conditions.^{[5][6]} It serves as a catalyst in various organic reactions and as a precursor for other iron compounds.^{[5][7]}

Physicochemical Properties

FeI_2 is a reddish-brown to black crystalline solid.^{[5][8]} It is hygroscopic and will readily absorb moisture from the atmosphere, leading to oxidation.^{[5][6]} When exposed to air, especially in the

presence of moisture, it tends to turn whitish as it oxidizes.[5] It is soluble in water, ethanol, and diethyl ether.[5]

Stability and Handling

While considered the stable iron iodide, FeI_2 is not without its handling challenges. It is sensitive to both air and light.[7][9] Prolonged exposure to atmospheric oxygen, particularly in aqueous solutions, will lead to oxidation to the ferric state.[5] Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark, and dry place.[9]

Quantitative Data: Ferrous Iodide (FeI_2) Summary

The following table summarizes the key quantitative data for **ferrous iodide**.

| Property | Value | Citations |
|-----------------------------------------------------------------------|---------------------------|-----------|
| Chemical Formula | FeI_2 | [5][6] |
| Molar Mass | 309.65 g/mol | [5][10] |
| Appearance | Red-violet to black solid | [5][8] |
| Density | 5.315 g/cm ³ | [5] |
| Melting Point | 587 °C (860 K) | [5][6] |
| Boiling Point | 827 °C (1100 K) | [5][6] |
| Standard Enthalpy of Formation ($\Delta_f H^\circ$, solid) | -116.3 kJ/mol | |
| Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$, solid) | -124.2 kJ/mol | |
| Standard Molar Entropy (S° , solid) | 170 J/(mol·K) | |

Ferric Iodide (FeI_3): A Case of Inherent Instability

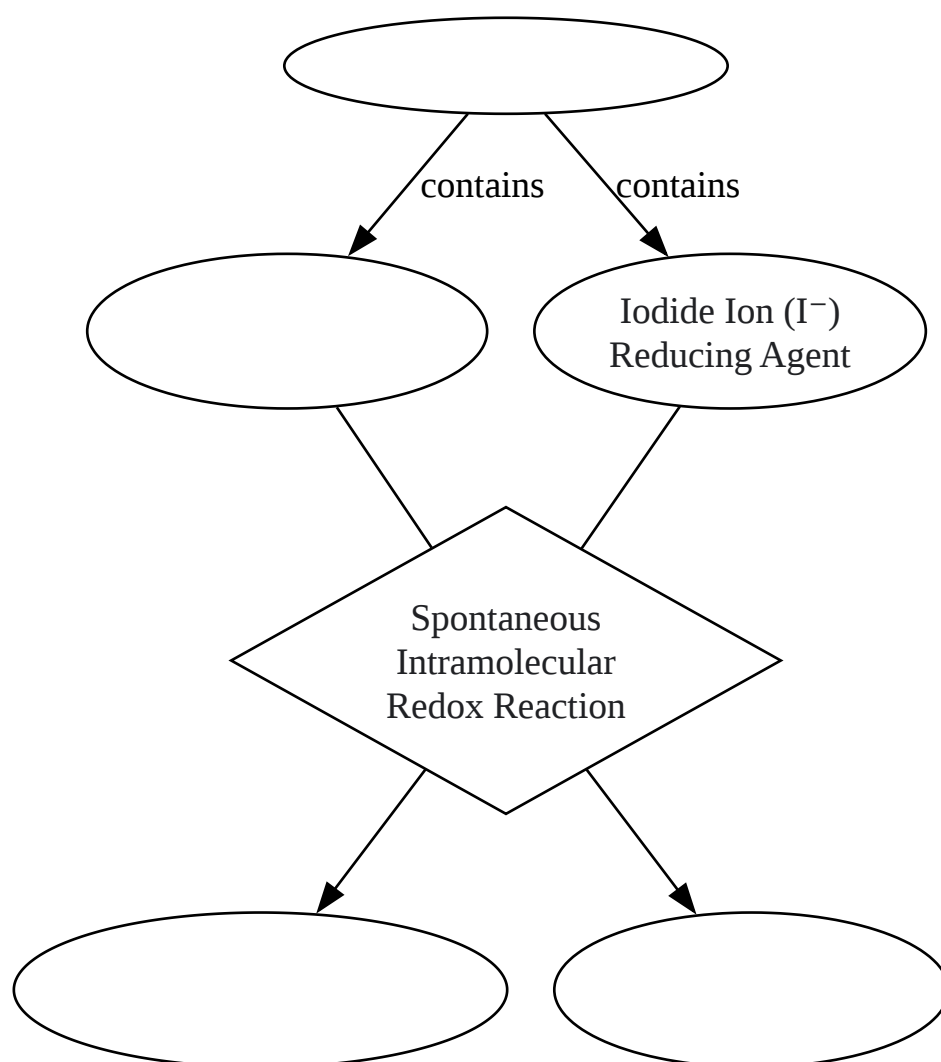
Ferric iodide is a thermodynamically unstable compound that is exceptionally difficult to prepare and isolate under standard conditions.[1] Its existence is transient as it readily decomposes.

The Core of Instability: Intramolecular Redox

The fundamental reason for the instability of FeI_3 is the potent redox couple formed by the ferric (Fe^{3+}) ion and the iodide (I^-) ion. The Fe^{3+} ion is a sufficiently strong oxidizing agent to oxidize the I^- ion, while the I^- ion is a strong enough reducing agent to reduce Fe^{3+} to the ferrous (Fe^{2+}) state.^{[2][4]} This results in a spontaneous intramolecular electron transfer.

The decomposition reaction is as follows: $2 \text{Fe}^{3+} + 2 \text{I}^- \rightarrow 2 \text{Fe}^{2+} + \text{I}_2$ ^[11]

This can also be represented as the decomposition of the solid compound: $2 \text{FeI}_3(\text{s}) \rightarrow 2 \text{FeI}_2(\text{s}) + \text{I}_2(\text{s})$ ^[12]



[Click to download full resolution via product page](#)

Diagram 1: Redox Instability of Ferric Iodide

Thermodynamic Driving Force

The spontaneity of this decomposition is explained by the standard reduction potentials (E°) of the relevant half-reactions. A redox reaction is favorable when the overall cell potential ($E^\circ_{\text{cell}} = E^\circ_{\text{reduction}} - E^\circ_{\text{oxidation}}$) is positive.

| Half-Reaction | Standard Reduction Potential (E°) | Citations |
|----------------------------------------------------------|--------------------------------------------|-----------|
| $\text{Fe}^{3+} + \text{e}^- \rightarrow \text{Fe}^{2+}$ | +0.77 V | [13][14] |
| $\text{I}_2 + 2\text{e}^- \rightarrow 2\text{I}^-$ | +0.54 V | [13][14] |

For the reaction between Fe^{3+} and I^- , the Fe^{3+} ion is reduced (cathode) and the I^- ion is oxidized (anode). The potential for the oxidation half-reaction ($2\text{I}^- \rightarrow \text{I}_2 + 2\text{e}^-$) is -0.54 V.

$$E^\circ_{\text{reaction}} = E^\circ(\text{Fe}^{3+}/\text{Fe}^{2+}) - E^\circ(\text{I}_2/2\text{I}^-) = +0.77 \text{ V} - (+0.54 \text{ V}) = +0.23 \text{ V} [13]$$

Since the standard reaction potential is positive, the reaction is spontaneous under standard conditions, confirming the inherent instability of ferric iodide.

Conditions for Synthesis

Despite its instability, FeI_3 has been synthesized in small amounts under stringent, non-standard conditions. The key is to avoid water and air and to work at very low temperatures.[1] A notable method is the photochemical reaction of iron pentacarbonyl with iodine in hexane at -20 °C.[1][15] This process avoids the direct interaction of solvated Fe^{3+} and I^- ions, allowing for the formation of a thin black film of FeI_3 before it can decompose.[1]

Experimental Protocols

The following protocols provide methodologies for the synthesis of **ferrous iodide** and the specialized synthesis of the unstable ferric iodide.

Protocol: Synthesis of Ferrous Iodide (FeI_2)

This protocol describes an in situ synthesis in acetonitrile, suitable for subsequent reactions.

[16]

Materials:

- Iron powder, excess (e.g., 1.5 mmol)
- Iodine (I_2) (1.0 mmol)
- Anhydrous acetonitrile (25 mL)
- Schlenk flask with Teflon stopcock
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- Under an inert atmosphere (argon or nitrogen), add the iron powder and iodine to the Schlenk flask.
- Add anhydrous acetonitrile via cannula or syringe.
- Seal the flask and begin vigorous stirring.
- Gently heat the mixture. The reaction is typically complete in approximately 30 minutes, indicated by the disappearance of the iodine color and the formation of a colorless or pale-colored solution.
- The resulting solution of FeI_2 in acetonitrile can be used directly for further reactions.

[Click to download full resolution via product page](#)

Diagram 2: Experimental Workflow for FeI_2 Synthesis

Protocol: Photochemical Synthesis of Ferric Iodide (FeI₃)

This protocol is based on the established method for preparing the unstable FeI₃ and requires specialized equipment.[\[1\]](#)[\[15\]](#)

Materials:

- Iron pentacarbonyl (Fe(CO)₅)
- Iodine (I₂)
- Anhydrous hexane, deoxygenated
- Photochemical reactor with a cooling system (-20 °C)
- Source of actinic light (e.g., mercury vapor lamp)
- Inert atmosphere glovebox or Schlenk line

Procedure: Step 1: Formation of the Precursor Complex

- In an inert atmosphere, dissolve iron pentacarbonyl and an excess of iodine in hexane.
- Stir the solution. The reaction releases carbon monoxide and forms a light red solution of diiodotetracarbonyliron(II) (Fe(CO)₄I₂).
 - Reaction: $\text{Fe(CO)}_5 + \text{I}_2 \rightarrow \text{Fe(CO)}_4\text{I}_2 + \text{CO}$ [\[1\]](#)

Step 2: Photodecarbonylation to Form FeI₃

- Transfer the precursor solution to the photochemical reactor and cool to -20 °C.
- Ensure a slight excess of iodine is present in the solution.
- Irradiate the solution with actinic light while maintaining the low temperature.
- The complex will undergo oxidative photodecarbonylation, evolving more carbon monoxide.

- A black film of solid ferric iodide (FeI_3) will be deposited on the walls of the reactor.
 - Reaction: $\text{Fe}(\text{CO})_4\text{I}_2 + \frac{1}{2}\text{I}_2 + h\nu \rightarrow \text{FeI}_3 + 4\text{CO}$ [1]
- The FeI_3 must be handled and characterized at low temperatures and in the absence of air and donor solvents to prevent immediate decomposition.

[Click to download full resolution via product page](#)

Diagram 3: Photochemical Synthesis of Ferric Iodide (FeI_3)

Conclusion

The difference in stability between **ferrous iodide** and ferric iodide is a clear and instructive example of thermodynamic principles governing chemical compounds. **Ferrous iodide** (FeI_2) is a tangible, isolable solid, stable under inert conditions. In contrast, ferric iodide (FeI_3) is inherently unstable due to the favorable redox potential for the reduction of Fe^{3+} by I^- , leading to its spontaneous decomposition into FeI_2 and I_2 . [1][12] While FeI_3 can be synthesized via specialized low-temperature photochemical methods, its transient nature makes it unsuitable for general applications. [1] This fundamental instability is a critical consideration for researchers in inorganic chemistry, catalysis, and drug development when designing synthetic pathways involving iron and iodine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iron(III) iodide - Wikipedia [en.wikipedia.org]
- 2. Ferric iodide is very unstable but ferric chloride is stable. Explain. [allen.in]
- 3. quora.com [quora.com]
- 4. ferric iodide is very unstable but ferric chloride is stable.why? - askITians [askiitians.com]

- 5. Iron(II) iodide - Wikipedia [en.wikipedia.org]
- 6. Ferrous Iodide Also Iron (II) Iodide Tetrahydrate Manufacturers, SDS [mubychem.com]
- 7. CAS 7783-86-0: Iron iodide (FeI2) | CymitQuimica [cymitquimica.com]
- 8. Ferrous Iodide | FeI2 | CID 82220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Itschem.com [itschem.com]
- 10. iron diiodide [webbook.nist.gov]
- 11. $2 \text{I}^- + 2 \text{Fe}^{3+} \rightarrow \text{I}_2 + 2 \text{Fe}^{2+}$ - Balanced equation | Chemical Equations online! [chemequations.com]
- 12. you-iggy.com [you-iggy.com]
- 13. youtube.com [youtube.com]
- 14. A solution contains Fe^{2+} , Fe^{3+} a.. [askfilo.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Generation of a Hetero Spin Complex from Iron(II) Iodide with Redox Active Acenaphthene-1,2-Diimine | MDPI [mdpi.com]
- To cite this document: BenchChem. [difference between ferrous iodide and ferric iodide stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584420#difference-between-ferrous-iodide-and-ferric-iodide-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com